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molecular formula C11H11NO4S B8637182 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl isocyanate CAS No. 89819-26-1

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl isocyanate

Cat. No. B8637182
M. Wt: 253.28 g/mol
InChI Key: CUIBPTDIGVDIIQ-UHFFFAOYSA-N
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Patent
US04589909

Procedure details

A suspension of 22 g of the N-(n-butylaminocarbonyl)-2,3-dihydro-2,2-dimethyl-7-benzofuransulfonamide prepared in Example 3, in 125 ml of xylene containing 0.3 g of DABCO was heated at 130°-135° C. while 5.3 ml of phosgene was added portionwise at a rate to maintain a reflux temperature of 130°-135° C. The mixture was refluxed for an additional 1.5 hours, cooled under nitrogen, and concentrated to dryness in vacuo. A sample of the crude oily product displayed a characteristic sulfonyl isocyanate band in the IR at 2200 cm-1.
Name
N-(n-butylaminocarbonyl)-2,3-dihydro-2,2-dimethyl-7-benzofuransulfonamide
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N[C:6]([NH:8][S:9]([C:12]1[C:20]2[O:19][C:18]([CH3:22])([CH3:21])[CH2:17][C:16]=2[CH:15]=[CH:14][CH:13]=1)(=[O:11])=[O:10])=[O:7])CCC.C1N2CCN(CC2)C1.C(Cl)(Cl)=O>C1(C)C(C)=CC=CC=1>[CH3:21][C:18]1([CH3:22])[CH2:17][C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([S:9]([N:8]=[C:6]=[O:7])(=[O:11])=[O:10])[C:20]=2[O:19]1

Inputs

Step One
Name
N-(n-butylaminocarbonyl)-2,3-dihydro-2,2-dimethyl-7-benzofuransulfonamide
Quantity
22 g
Type
reactant
Smiles
C(CCC)NC(=O)NS(=O)(=O)C1=CC=CC=2CC(OC21)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise at a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reflux temperature of 130°-135° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for an additional 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled under nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Name
Type
Smiles
CC1(OC2=C(C1)C=CC=C2S(=O)(=O)N=C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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